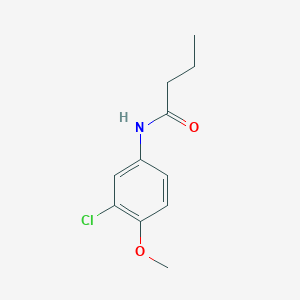![molecular formula C16H17NO7S B245161 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as DASPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In cardiovascular cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress by increasing antioxidant enzymes. In neuronal cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces neuronal damage by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its potential use in various scientific research applications. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been found to have low toxicity levels, making it a safer option for research studies. However, one limitation of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, including exploring its potential use in combination with other drugs for cancer treatment, investigating its effects on other cardiovascular diseases, and further understanding its mechanism of action in neuronal cells. Additionally, research can be conducted to improve the solubility of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in water, making it easier to use in lab experiments.
In conclusion, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is a promising chemical compound that has potential use in various scientific research applications. Its mechanism of action and biochemical and physiological effects make it an interesting subject for further research. With continued research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid may prove to be a valuable tool in the fight against cancer, cardiovascular disease, and neurological disorders.
Méthodes De Synthèse
The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzenesulfonyl)aniline. This compound is then reacted with sodium hydroxide and 4-chlorophenoxyacetic acid to form (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid.
Applications De Recherche Scientifique
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neuroscience research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Propriétés
Formule moléculaire |
C16H17NO7S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-7-8-14(23-2)15(9-13)25(20,21)17-11-3-5-12(6-4-11)24-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
Clé InChI |
VOGLYNZFYACBFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)
![N-[3-(propanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B245090.png)
![2,3-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245091.png)
![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![3-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245094.png)
![4-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245095.png)
![5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B245098.png)
![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)